molecular formula C10H14ClF2NO B2561929 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2377035-54-4

2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2561929
CAS No.: 2377035-54-4
M. Wt: 237.67
InChI Key: QZHODOUGWXHXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride is a fluorinated phenylalkylamine derivative with a hydrochloride salt formulation. Its molecular formula is C₉H₁₂ClF₂N, and it has a molecular weight of 207.65 g/mol . The compound features a difluoroethylamine backbone substituted with a 3-methoxy-4-methylphenyl group, which confers unique electronic and steric properties. It is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for developing ligands targeting G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO.ClH/c1-7-3-4-8(5-9(7)14-2)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHODOUGWXHXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)(F)F)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride typically involves the introduction of difluoromethyl and methoxy groups onto an aromatic ring. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with difluoromethylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

Pharmacological Applications

  • Trace Amine-Associated Receptor 1 Agonist :
    • Recent studies have identified this compound as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems. This receptor's activation is associated with potential therapeutic effects in treating conditions such as schizophrenia and depression .
  • Neuropharmacology :
    • In vivo experiments have demonstrated that 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride can ameliorate symptoms related to hyperactivity induced by MK-801, a NMDA receptor antagonist. This suggests its potential utility in models of psychosis and cognitive dysfunction .

Synthesis and Derivatives

The synthesis of this compound typically involves the introduction of fluorine atoms and the methoxy group onto a phenyl ring, which can enhance its lipophilicity and receptor binding affinity. The synthesis pathway often includes:

  • Starting Materials : Appropriate aromatic compounds with methoxy and methyl substituents.
  • Reagents : Fluorinating agents for the introduction of difluoromethyl groups.

Comparative Efficacy Studies

To understand its efficacy compared to other compounds, a comparative analysis was conducted focusing on various amine derivatives. The following table summarizes key findings:

Compound NameActivityReference
This compoundTAAR1 Agonist
Other TAAR1 AgonistsVariableVarious studies

Study on Schizophrenia Models

In a controlled study involving rodent models of schizophrenia, the administration of this compound resulted in significant reductions in hyperactivity and restoration of normal locomotor activity patterns. This indicates its potential as a candidate for further development in treating schizophrenia-related symptoms .

Neurotransmitter Modulation

Another study demonstrated that this compound influences dopamine and serotonin levels in the brain, suggesting a dual mechanism of action that could be beneficial for mood disorders .

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The methoxy group further contributes to the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related ethanamine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Substituent Variations in the Phenyl Ring

Target Compound :
  • Substituents : 3-methoxy, 4-methyl.
  • Key Features : The methoxy group enhances electron-donating properties, while the methyl group increases lipophilicity.
Analogous Compounds :

2-(2,5-Dimethoxy-4-Nitrophenyl)-N-(2-Fluorobenzyl)Ethan-1-Amine Hydrochloride (25N-NBF)

  • Substituents : 2,5-dimethoxy, 4-nitro, 2-fluorobenzyl.
  • Key Features : The nitro group introduces strong electron-withdrawing effects, altering receptor-binding affinity. This compound exhibits biased agonism at serotonin receptors .
  • Molecular Weight : Higher (~350–400 g/mol) due to the nitro and fluorobenzyl groups .

2-(4-(Ethoxymethyl)-2,5-Dimethoxyphenyl)Ethan-1-Amine Hydrochloride (1d) Substituents: 2,5-dimethoxy, 4-ethoxymethyl.

2-(2,5-Dimethoxy-4-(Methylthio)Phenyl)Ethan-1-Amine Hydrochloride (2C-T)

  • Substituents : 2,5-dimethoxy, 4-methylthio.
  • Key Features : The methylthio group enhances sulfur-mediated interactions with receptor cysteine residues, modulating selectivity .

Fluorination Patterns

2,2-Difluoro-2-(1-Methoxycyclobutyl)Ethan-1-Amine Hydrochloride Structure: Cyclobutyl ring with methoxy and difluoro groups. Key Features: The cyclobutyl group introduces conformational rigidity, while difluorination stabilizes the amine against metabolic oxidation . Molecular Formula: C₇H₁₃F₂NO .

2-(2,2-Difluorocyclopropyl)Ethan-1-Amine Hydrochloride

  • Structure : Difluorocyclopropyl substituent.
  • Key Features : The strained cyclopropane ring enhances binding to rigid enzyme pockets.
  • Molecular Weight : 157.59 g/mol .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
Target Compound C₉H₁₂ClF₂N 207.65 3-methoxy, 4-methyl 1803562-69-7
25N-NBF (2g) C₁₇H₁₈ClFN₂O₄ ~380 2,5-dimethoxy, 4-nitro, 2-F Not provided
2C-T (1e) C₁₁H₁₆ClNO₂S 261.77 2,5-dimethoxy, 4-methylthio Not provided
2-(2,2-Difluorocyclopropyl)Ethanamine HCl C₅H₁₀ClF₂N 157.59 Difluorocyclopropyl 2031258-87-2

Pharmacological Implications

  • Target Compound : The 3-methoxy-4-methyl substitution may balance lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs.
  • 25N-NBF : The 4-nitro group in 25N-NBF correlates with high-affinity binding to 5-HT₂A receptors but may increase toxicity risks .
  • 2C-T Derivatives : Methylthio and propylthio groups (e.g., 2C-T-7) prolong duration of action due to slower hepatic clearance .

Biological Activity

2,2-Difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride (CAS Number: 2377035-54-4) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of difluoromethyl and methoxy groups, suggests a diverse biological activity profile. This article reviews the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H13F2NHClC_{10}H_{13}F_2N\cdot HCl, with a molecular weight of 201.21 g/mol. The compound is typically encountered in powder form and is noted for its stability under standard conditions .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Properties

Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with methoxy and fluorinated groups are often studied for their ability to scavenge free radicals and inhibit oxidative stress-related pathways. In vitro assays have suggested that similar compounds can significantly reduce oxidative damage in cellular models .

Case Studies

A few case studies highlight the biological activities associated with compounds structurally related to 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine:

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives on cancer cell lines, reporting IC50 values ranging from 9.3 nM to 25.8 nM against HT29 cell lines . These findings underscore the potential for further investigation into the specific activities of this compound.
  • Enzymatic Inhibition : Research has indicated that compounds with similar structures can act as effective inhibitors of key enzymatic pathways involved in tumor growth and proliferation. For example, one study reported a potent FGFR1 inhibitor among structurally related compounds .

Summary of Biological Activities

Activity TypeDescriptionIC50 Values (nM)
AntitumorInhibition of tumor cell proliferation< 4.1 (FGFR1)
AntioxidantScavenging free radicalsNot specified
Enzymatic InhibitionInhibition of FGFR pathways< 30

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2-difluoro-2-(3-methoxy-4-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Friedel-Crafts alkylation or electrophilic substitution to introduce the methoxy and methyl groups on the phenyl ring.
  • Fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) to incorporate difluoro groups.
  • Amine protection/deprotection (e.g., Boc or Fmoc strategies) to avoid side reactions.
  • Final hydrochloride salt formation by treating the free base with HCl gas in anhydrous ether.
    Optimization Tips: Use inert atmosphere (N₂/Ar), low-temperature conditions for fluorination, and HPLC-grade solvents for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR to verify difluoro substitution; ¹H/¹³C NMR for aromatic and amine proton validation.
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule accuracy) .
  • HPLC/GC : Monitor purity (>98% recommended for pharmacological assays).

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation (H335) .
  • Storage : Keep in airtight containers under inert gas (P233+P231) and protect from moisture (P402+P404) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water contact (P230) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software address challenges in resolving this compound’s crystal structure?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data to resolve fluorine atoms, which have weak scattering factors.
  • Refinement in SHELXL : Apply restraints for disordered methoxy/methyl groups and anisotropic displacement parameters for fluorines.
  • Validation : Check R-factor convergence (<5%) and validate via CIF check using PLATON .
    Challenges : Fluorine disorder and twinning may require iterative refinement cycles.

Q. What experimental strategies assess this compound’s potential as a biased agonist at serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

  • Functional Assays : Measure β-arrestin recruitment (TRUPATH biosensors) vs. G-protein activation (cAMP/calcium flux) to quantify bias .
  • Structural Docking : Use cryo-EM or homology models to predict binding poses in receptor active sites.
  • SAR Studies : Modify substituents (e.g., methoxy position) to correlate structure with signaling bias.

Q. How should researchers resolve discrepancies between computational binding affinity predictions and experimental data?

Methodological Answer:

  • Orthogonal Validation : Combine surface plasmon resonance (SPR) with radioligand displacement assays.
  • Solvent Correction : Account for DMSO solvent effects in docking simulations (e.g., using explicit solvent MD).
  • Protonation State Analysis : Use pH-metric titration to determine amine protonation under assay conditions.

Q. What stability studies are required to evaluate this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS Monitoring : Identify degradation products (e.g., defluorination or demethylation).
  • Long-Term Stability : Store at -20°C under argon; monitor via periodic NMR/HPLC over 6–12 months.

Q. What environmental impact assessments are necessary for disposal?

Methodological Answer:

  • Ecotoxicity Screening : Follow OECD 201/202 guidelines for aquatic toxicity (H410) .
  • Waste Neutralization : Treat with activated carbon or ozonation before disposal (P501).
  • Regulatory Compliance : Document disposal per REACH and TSCA regulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.